molecular formula C4H4F2O2 B11924676 4,4-Difluorodihydrofuran-3(2H)-one

4,4-Difluorodihydrofuran-3(2H)-one

Cat. No.: B11924676
M. Wt: 122.07 g/mol
InChI Key: SKPHCOBZTVKSRY-UHFFFAOYSA-N
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Description

4,4-Difluorodihydrofuran-3(2H)-one is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorodihydrofuran-3(2H)-one typically involves the fluorination of dihydrofuran derivatives. One common method is the electrophilic fluorination of 4-hydroxy-2-butanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process requires stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorodihydrofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted dihydrofuran derivatives with various functional groups.

Scientific Research Applications

4,4-Difluorodihydrofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluorodihydrofuran-3(2H)-one involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorotetrahydrofuran: Similar structure but lacks the carbonyl group.

    4-Fluorodihydrofuran-3(2H)-one: Contains only one fluorine atom.

    Dihydrofuran-3(2H)-one: Lacks fluorine atoms entirely.

Uniqueness

4,4-Difluorodihydrofuran-3(2H)-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to similar compounds. This dual fluorination can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,4-difluorooxolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c5-4(6)2-8-1-3(4)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPHCOBZTVKSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(CO1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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